molecular formula C27H24N2O4 B1390431 Fmoc-5-methyl-DL-tryptophan CAS No. 138775-52-7

Fmoc-5-methyl-DL-tryptophan

Cat. No.: B1390431
CAS No.: 138775-52-7
M. Wt: 440.5 g/mol
InChI Key: XLKFSFRZGVTQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-5-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, with a fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is well-documented .

Result of Action

The introduction and subsequent removal of the Fmoc group enable the synthesis of complex peptides . This process is crucial in proteomics research, drug discovery, and the study of protein-protein interactions .

Action Environment

The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the presence of bases in the environment would influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Fmoc-5-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as tryptophan synthase and tryptophan hydroxylase, which are involved in the biosynthesis and metabolism of tryptophan. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide chain . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the structure and function of the resulting peptides .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase . These interactions can impact gene expression and cellular metabolism, leading to changes in cell function. For example, this compound may alter the production of serotonin and other metabolites derived from tryptophan, affecting neurotransmission and cellular communication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The Fmoc group protects the amino group of tryptophan, allowing selective reactions to occur at other functional groups . This protection is crucial during solid-phase peptide synthesis (SPPS), where the Fmoc group is removed by base treatment to reveal the free amino group for subsequent coupling reactions . This compound can also inhibit or activate enzymes involved in tryptophan metabolism, influencing the production of downstream metabolites and altering cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in gene expression, enzyme activity, and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway and serotonin production pathway . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase, influencing the conversion of tryptophan to various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes by amino acid transporters and may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methyl-DL-tryptophan with the Fmoc group. This can be achieved by reacting 5-methyl-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of Fmoc-protected amino acids to form peptides. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-5-methyl-DL-tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected amino acids, modified indole derivatives, and various peptide sequences .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group on the indole ring, which can influence the compound’s reactivity and the properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFSFRZGVTQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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